molecular formula C17H26N2O5 B13746901 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate CAS No. 42228-65-9

2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate

Cat. No.: B13746901
CAS No.: 42228-65-9
M. Wt: 338.4 g/mol
InChI Key: JANKXSWDUFKJEY-UHFFFAOYSA-N
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Description

2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a methoxyethyl group, an acetylamino group, and a beta-alaninate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common synthetic route involves the coupling of 2-methoxyethylamine with 5-(acetylamino)-2-methoxybenzoic acid, followed by esterification with beta-alanine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl N-[5-(acetylamino)-4-(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl-beta-alaninate
  • 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate

Uniqueness

Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

42228-65-9

Molecular Formula

C17H26N2O5

Molecular Weight

338.4 g/mol

IUPAC Name

2-methoxyethyl 3-(5-acetamido-N-ethyl-2-methoxyanilino)propanoate

InChI

InChI=1S/C17H26N2O5/c1-5-19(9-8-17(21)24-11-10-22-3)15-12-14(18-13(2)20)6-7-16(15)23-4/h6-7,12H,5,8-11H2,1-4H3,(H,18,20)

InChI Key

JANKXSWDUFKJEY-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)OCCOC)C1=C(C=CC(=C1)NC(=O)C)OC

Origin of Product

United States

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